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Compound of Interest

Compound Name: 1,3-Pentadiyne

Cat. No.: B15493835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

1,3-pentadiyne (C₅H₄). Due to the limited availability of published experimental spectra for this

specific molecule, this guide combines known data with generalized experimental protocols

and theoretical considerations to serve as a valuable resource for researchers.

Quantitative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 1,3-
pentadiyne.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C NMR data for 1,3-pentadiyne has been reported and is summarized below.

Table 1: ¹³C NMR Chemical Shifts for 1,3-Pentadiyne[1]
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Carbon Atom Chemical Shift (δ) in ppm

C1 (CH) Data not available

C2 (C) Data not available

C3 (C) Data not available

C4 (C) Data not available

C5 (CH₃) Data not available

Note: While a reference to the experimental data exists, specific peak assignments were not

found in the readily available literature. The SpectraBase entry indicates the data is from M. T.

Hearn & J. L. Turner, J. Chem. Soc., Perkin Trans. 2, 1976, 1027.[1]

Predicted ¹³C NMR Chemical Shifts: Online prediction tools can provide estimated chemical

shifts. For 1,3-pentadiyne, predicted values suggest resonances in the characteristic ranges

for sp-hybridized carbons (approx. 60-90 ppm) and sp³-hybridized carbons (approx. 0-20 ppm).

Infrared (IR) Spectroscopy
No experimental IR spectrum for 1,3-pentadiyne is readily available in public databases.

However, the expected characteristic absorption bands can be predicted based on the

functional groups present.

Table 2: Predicted Infrared Absorption Bands for 1,3-Pentadiyne
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Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

≡C-H (Terminal

Alkyne)
C-H Stretch ~3300 Strong, Sharp

-C≡C- (Internal

Alkyne)
C≡C Stretch ~2150 Weak to Medium

-C≡C- (Terminal

Alkyne)
C≡C Stretch ~2100-2140 Medium

C-H (Methyl Group) C-H Stretch ~2960, 2870 Medium

C-H (Methyl Group) C-H Bend ~1450, 1375 Medium

Raman Spectroscopy
Experimental Raman data for 1,3-pentadiyne is not widely available. The most characteristic

feature in the Raman spectrum of a diyne is the symmetric stretching of the conjugated triple

bonds.

Table 3: Predicted Raman Shift for 1,3-Pentadiyne

Functional Group Vibration Mode
Expected Raman
Shift (cm⁻¹)

Intensity

-C≡C-C≡C- Symmetric Stretch ~2260 Strong

Mass Spectrometry (MS)
An experimental mass spectrum for 1,3-pentadiyne is not available in common databases.

The expected mass spectrum under electron ionization (EI) would show the molecular ion and

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1,3-Pentadiyne
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Parameter Value

Molecular Formula C₅H₄

Molecular Weight 64.09 g/mol

Exact Mass 64.0313 u

Predicted Molecular Ion (M⁺•) m/z 64

Predicted Major Fragments

[M-H]⁺ m/z 63

[M-CH₃]⁺ m/z 49

Propargyl Cation ([C₃H₃]⁺) m/z 39

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a

volatile, small organic molecule like 1,3-pentadiyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon and proton environments

in the molecule.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 1,3-pentadiyne in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):
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¹³C NMR:

Observe Frequency: ~100 MHz

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more, depending on sample concentration.

¹H NMR:

Observe Frequency: 400 MHz

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 1,3-pentadiyne through their

characteristic vibrational frequencies.

Methodology (Gas-Phase FT-IR):

Sample Preparation:

Introduce a small amount of liquid 1,3-pentadiyne into a sealed container.

Allow the volatile compound to equilibrate with the headspace.

Alternatively, gently warm the sample to increase the vapor pressure.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a gas cell (typically

with a path length of 10 cm or longer).

Evacuate the gas cell and fill it with the vapor of 1,3-pentadiyne to an appropriate

pressure.

Record a background spectrum of the empty gas cell.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Raman Spectroscopy
Objective: To obtain information on the molecular vibrations, particularly the symmetric

vibrations of the carbon-carbon triple bonds, which are often strong in Raman scattering.
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Methodology:

Sample Preparation:

Place a small volume of liquid 1,3-pentadiyne into a glass capillary tube or a quartz

cuvette.

Instrumentation and Data Acquisition:

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Focus the laser beam onto the liquid sample.

Collect the scattered light at a 90° or 180° (back-scattering) geometry.

Use a holographic notch filter to remove the strong Rayleigh scattering.

Disperse the collected Raman scattered light onto a CCD detector.

Acquire the spectrum over a range of Raman shifts (e.g., 200-3500 cm⁻¹).

Acquisition time will depend on the laser power and sample concentration.

Data Processing:

Perform cosmic ray removal and baseline correction on the raw spectrum.

Identify and label the characteristic Raman bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,3-pentadiyne.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Sample Introduction:

Prepare a dilute solution of 1,3-pentadiyne in a volatile solvent (e.g., dichloromethane or

hexane).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15493835?utm_src=pdf-body
https://www.benchchem.com/product/b15493835?utm_src=pdf-body
https://www.benchchem.com/product/b15493835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15493835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

The GC will separate the 1,3-pentadiyne from the solvent and any impurities.

Ionization and Mass Analysis:

The separated compound eluting from the GC column enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Acquisition:

An electron multiplier detects the separated ions.

The instrument records the abundance of each ion at a specific m/z value, generating a

mass spectrum.

The spectrum is typically scanned over a mass range of m/z 10 to 200.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a volatile organic compound such as 1,3-pentadiyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Pentadiyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15493835#spectroscopic-data-for-1-3-pentadiyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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